N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide: is an organic compound with the molecular formula C19H15BrN2O . This compound is characterized by the presence of a benzyl group, a bromine atom, and a pyridin-2-yl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with N-benzylpyridin-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the benzamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include N-benzyl-N-(pyridin-2-yl)benzamide derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include oxidized forms of the benzamide group.
Reduction Reactions: Products include reduced forms of the benzamide group or de-brominated compounds.
Scientific Research Applications
N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-2-yl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding .
Comparison with Similar Compounds
2-Bromobenzamide: Similar structure but lacks the benzyl and pyridin-2-yl groups.
N-benzylbenzamide: Similar structure but lacks the bromine and pyridin-2-yl groups.
N-(pyridin-2-yl)benzamide: Similar structure but lacks the bromine and benzyl groups.
Uniqueness: N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide is unique due to the presence of all three functional groups: the benzyl group, the bromine atom, and the pyridin-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C19H15BrN2O |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-benzyl-2-bromo-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H15BrN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
TVHPGBKYEIINMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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